7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione
Description
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is a substituted purine derivative characterized by:
- A benzyl group at the 7-position of the purine core.
- A hexylsulfanyl (C6H13S) substituent at the 8-position.
- Methyl groups at the 1- and 3-positions.
- A dione (2,6-dione) functional group.
This compound belongs to the xanthine family, which includes theophylline and its derivatives. Modifications at the 7- and 8-positions are known to influence pharmacological properties such as phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and bronchodilatory effects .
Properties
Molecular Formula |
C20H26N4O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
7-benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-27-19-21-17-16(18(25)23(3)20(26)22(17)2)24(19)14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
PAVFVQAOQJLZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and hexylsulfanyl groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides; often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 8-Position
The 8-position is critical for modulating biological activity. Key analogs include:
Key Observations :
- Hexylsulfanyl vs.
- Chain Length : Butylsulfanyl (C4) vs. hexylsulfanyl (C6) highlights a trade-off between solubility and lipophilicity. Longer chains (e.g., hexyl) may prolong metabolic stability but reduce aqueous solubility.
Substituent Effects at the 7-Position
The 7-benzyl group distinguishes this compound from other purine derivatives:
Key Observations :
- Benzyl vs. Dioxolanylmethyl : The benzyl group may enhance interactions with aromatic residues in enzyme active sites (e.g., PDE4B), while dioxolanylmethyl (in Doxofylline) improves metabolic stability and reduces side effects .
PDE Inhibition and Anti-Inflammatory Activity
- Compound 1 (8-(benzylamino)-1,3-dimethylpurine-2,6-dione): Strong PDE4B/7A inhibition; reduces TNF-α in rat models .
- Doxofylline: Dual action as an adenosine A1 antagonist and PDE4 inhibitor; bronchodilatory effects at serum levels >12 µg/mL .
- 7-Benzyl-8-hexylsulfanyl analog : Theoretical PDE4 inhibition is inferred due to structural similarity to Compound 1, but experimental data are lacking.
Metabolic Stability
- Butylsulfanyl analog (C11H16N4O2S): Shorter chain may favor faster hepatic clearance vs. hexylsulfanyl.
- Octyl-substituted analog (C22H31N5O2): Extended alkyl chain likely slows metabolism, increasing half-life .
Biological Activity
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic purine derivative with significant potential in biological research and pharmaceutical applications. This compound exhibits unique structural features that influence its biological activity, particularly in enzyme modulation and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 374090-43-4 |
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 386.51 g/mol |
| IUPAC Name | This compound |
| InChI Key | PAVFVQAOQJLZFA-UHFFFAOYSA-N |
| SMILES | CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in purine metabolism. It is believed to inhibit or modulate the activity of enzymes such as xanthine oxidase and phosphodiesterases, which are critical in cellular signaling pathways and energy metabolism. This interaction can lead to alterations in nucleic acid synthesis and cellular function.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of xanthine oxidase, which is involved in uric acid production. This could make it relevant for conditions like gout.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by interfering with cellular proliferation pathways.
- Anti-inflammatory Effects : The compound might also have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Study on Enzyme Inhibition
A study investigated the effects of this compound on xanthine oxidase activity. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential use as a therapeutic agent for hyperuricemia.
Anticancer Activity Assessment
In vitro tests were conducted to assess the anticancer properties of the compound against various cancer cell lines. The findings revealed that the compound inhibited cell growth significantly compared to control groups, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Enzyme Inhibition | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 7-Benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione | Moderate | Low | Moderate |
| 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione | High | Moderate | Low |
| This compound | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione?
- Methodological Answer : Synthesis typically involves multi-step alkylation and functionalization of a purine core. A common approach starts with a xanthine derivative (e.g., 1,3-dimethylxanthine), where position 8 is substituted via nucleophilic displacement using hexylsulfanyl groups. Subsequent benzylation at position 7 is achieved under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes controlling temperature (60–80°C) and solvent polarity to minimize side products . Parallel routes for analogous compounds utilize continuous flow chemistry for scalable synthesis while maintaining purity (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on spectral analysis:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, hexylsulfanyl integration).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 429.214).
- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) and C-S bonds (~650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What in vitro models are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against adenosine deaminase (ADA) or phosphodiesterases (PDEs) using fluorogenic substrates (e.g., 2’-deoxyadenosine for ADA) .
- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC₅₀) via MTT assays. Include controls for off-target effects (e.g., primary fibroblasts) .
- Cardiovascular activity : Assess antiarrhythmic potential in isolated rat heart models under induced ischemia .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s activity across biological assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Concentration gradients : Perform dose-response curves (1 nM–100 µM) to identify biphasic effects.
- Cell line heterogeneity : Compare activity in multiple lines (e.g., HEK293 vs. HepG2) with transcriptomic profiling to correlate target expression.
- Solubility limits : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Reference Table : Substituent-driven activity variations in analogs (from ):
| Compound | Key Substituent | Observed Activity |
|---|---|---|
| 8-chloro-1,3-dimethylpurine | Chloro at position 8 | Antiviral (EC₅₀ = 2.1 µM) |
| 7-(2-chlorobenzyl)-derivative | Chlorobenzyl at position 7 | Enzyme inhibition (Ki = 0.8 nM) |
Q. What computational strategies predict binding interactions and optimize reactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to ADA or PDE4B, prioritizing poses with ΔG < -8 kcal/mol. Validate with MD simulations (100 ns) to assess stability .
- Quantum chemical calculations : Apply density functional theory (DFT) to evaluate reaction pathways (e.g., alkylation energetics) using Gaussian 16 .
- Machine learning : Train models on PubChem datasets to predict ADMET properties (e.g., bioavailability score >0.6) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., morpholinyl or hydroxypropyl) at position 8 to enhance aqueous solubility (logP reduction from 3.5 to 2.8) .
- Prodrug design : Mask sulfanyl groups with acetylated precursors for improved membrane permeability .
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS to identify major metabolites (e.g., sulfoxide derivatives) and refine stability .
Q. What mechanistic studies elucidate interactions with nucleotide pathways?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on Sepharose beads to capture binding partners from cell lysates. Identify via SDS-PAGE and mass spectrometry .
- Kinetic analysis : Measure ADA inhibition (Ki) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
- Gene knockout models : CRISPR-Cas9 editing of suspected targets (e.g., ADORA2A) to confirm functional roles .
Q. How do researchers evaluate stability and degradation pathways under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-PDA, identifying primary degradation products (e.g., sulfanyl oxidation) .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months. Use Arrhenius plots to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
